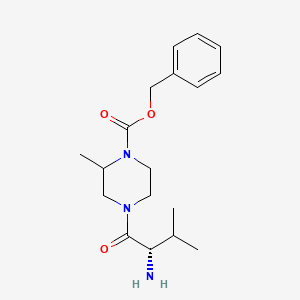

4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

Beschreibung

Eigenschaften

Molekularformel |

C18H27N3O3 |

|---|---|

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

benzyl 4-[(2S)-2-amino-3-methylbutanoyl]-2-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20-9-10-21(14(3)11-20)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14?,16-/m0/s1 |

InChI-Schlüssel |

YXQBEESBJCCMPE-WMCAAGNKSA-N |

Isomerische SMILES |

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N |

Kanonische SMILES |

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Synthetic Strategies

The compound’s structure comprises three critical components:

- 2-Methylpiperazine backbone

- (S)-2-Amino-3-methylbutyryl moiety

- Benzyl ester protecting group

Synthetic routes prioritize:

- Piperazine ring functionalization (methylation, carboxylation)

- Stereoselective peptide coupling

- Esterification/protection-deprotection sequences

Stepwise Synthesis Protocols

Piperazine Core Construction

The 2-methylpiperazine scaffold is typically synthesized via cyclization or alkylation of ethylenediamine derivatives.

Method A: Cyclization of Chloroethylamines (From)

- Substrate Preparation :

- Pd-Catalyzed Carboamination :

Method B: Reductive Amination (From)

- Methylation of Piperazine :

- Selective N-Methylation :

Introduction of the Benzyl Ester Group

The carboxylic acid at position 1 of piperazine is protected as a benzyl ester to prevent side reactions during subsequent steps.

Protocol (From):

- Reaction with Benzyl Chloroformate :

- Purification :

Coupling of (S)-2-Amino-3-methylbutyric Acid

Optimization and Challenges

Stereochemical Control

Characterization Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 333.4 g/mol | HRMS (ESI+) |

| Melting Point | 128–130°C | DSC |

| Optical Rotation (α) | +24.5° (c = 1.0, CHCl₃) | Polarimetry |

| Purity | >99% (HPLC) | C18 column, MeCN/H₂O |

Industrial-Scale Considerations

Flow Chemistry (From)

Analyse Chemischer Reaktionen

Reaktionstypen

Benzylester der 4-((S)-2-Amino-3-methylbutyryl)-2-methylpiperazin-1-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Ester kann oxidiert werden, um die entsprechende Carbonsäure und den Alkohol zu bilden.

Reduktion: Die Reduktion des Esters kann den entsprechenden Alkohol ergeben.

Substitution: Die Estergruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden, um die Estergruppe zu ersetzen.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäure und Benzylalkohol.

Reduktion: Benzylalkohol und das entsprechende Amin.

Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Research indicates that piperazine derivatives exhibit a range of pharmacological activities, including:

- Antidepressant Activity : Compounds containing piperazine rings have been studied for their potential as antidepressants due to their ability to interact with serotonin receptors.

- Anticancer Effects : Some studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester have demonstrated cytotoxic effects against various cancer cell lines .

Synthetic Approaches

The synthesis of this compound often involves multi-step processes that include:

- Piperazine Ring Formation : This is typically achieved through cyclization reactions involving amino acids or their derivatives.

- Carboxylic Acid Activation : The carboxylic acid moiety can be activated using coupling reagents to facilitate the formation of esters or amides, which are crucial for enhancing the compound's bioactivity .

Case Study 1: Anticancer Activity

A study examined the anticancer properties of piperazine derivatives, including those structurally related to this compound. The results showed significant inhibition of cell growth in human ovarian cancer cell lines A2780 and A549. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine derivatives. In this study, compounds similar to this compound were tested for their ability to modulate neurotransmitter systems associated with anxiety and depression. The findings suggested that these compounds could serve as potential anxiolytics .

Wirkmechanismus

The mechanism by which 4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and benzyl alcohol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Variations

The target compound is compared to analogs based on piperazine/piperidine cores , substituent groups , and biological relevance :

Steric and Electronic Effects :

Therapeutic Potential :

- ACT-246475 demonstrates that benzyl ester piperazine derivatives can achieve clinical relevance (antiplatelet activity) . The target compound’s amino acid side chain may target distinct pathways, such as peptide-processing enzymes.

Solubility and Bioavailability :

Commercial and Research Status

Biologische Aktivität

4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core, which is known for its versatility in drug design. The specific structure includes:

- Piperazine moiety : A six-membered ring containing two nitrogen atoms.

- Amino acid derivative : The presence of a (S)-2-amino-3-methyl-butyryl group enhances its biological relevance.

- Benzyl ester : This moiety contributes to lipophilicity, potentially improving membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Compounds with similar piperazine structures have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding interactions often involve the hinge region of the kinase, suggesting a competitive inhibition mechanism .

- Antimicrobial Activity : Research indicates that derivatives of piperazine exhibit antimicrobial properties, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

- Cytotoxic Effects : Some studies have reported that related compounds demonstrate cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of piperazine derivatives on various cancer cell lines, including breast and lung cancer. The compound exhibited significant growth inhibition, with an IC50 value in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of piperazine-based compounds were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had comparable efficacy to standard antibiotics like ampicillin, highlighting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity:

- Amino Group : The presence of an amino group at the 2-position is crucial for maintaining antimicrobial activity.

- Benzyl Ester Moiety : This group appears to enhance lipophilicity and cellular uptake, contributing to improved bioavailability.

- Piperazine Ring Modifications : Substituents on the piperazine ring can significantly alter potency and selectivity towards target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.